
2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in lab experiments.
科学的研究の応用
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug discovery. Researchers investigate its potential as a scaffold for designing novel drugs targeting specific biological pathways. By modifying different regions of the molecule, scientists can create derivatives with enhanced pharmacological properties. For instance, the triazole ring may serve as a bioisostere for other functional groups, allowing the design of selective enzyme inhibitors or receptor modulators .
Anticancer Agents
Given its sulfonyl group and triazole moiety, this compound has been explored as an anticancer agent. Researchers study its cytotoxic effects on cancer cells, aiming to develop targeted therapies. The presence of the chloro and methoxy substituents may influence interactions with cellular components, affecting cell viability and apoptosis pathways .
Photophysical Properties
The electronic structure of the compound contributes to its photophysical behavior. Investigations focus on its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Understanding these properties is crucial for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .
Materials Science
As a building block, this compound participates in the synthesis of functional materials. Researchers explore its incorporation into polymers, dendrimers, or nanoparticles. By controlling its self-assembly behavior, they create materials with tailored properties, including solubility, conductivity, and mechanical strength .
Coordination Chemistry
The sulfur and nitrogen atoms in the molecule can act as coordination sites for metal ions. Scientists investigate its complexation behavior with transition metals, lanthanides, or actinides. These complexes may find applications in catalysis, luminescence, or magnetic materials .
Bioconjugation and Imaging
The sulfonyl group offers a handle for bioconjugation reactions. Researchers functionalize the compound with tags or probes for specific biomolecules (e.g., proteins, nucleic acids). These bioconjugates can be used in imaging studies (e.g., fluorescence microscopy, positron emission tomography) or targeted drug delivery .
特性
IUPAC Name |
2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-21-12-3-2-10(14)8-13(12)22(19,20)17-7-4-11(9-17)18-15-5-6-16-18/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBBMDKFQSVRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2457617.png)
![(4-Methyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2457618.png)
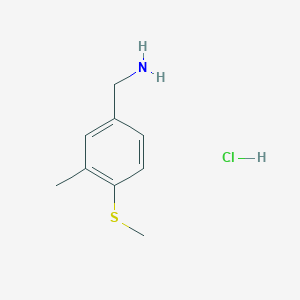
![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)

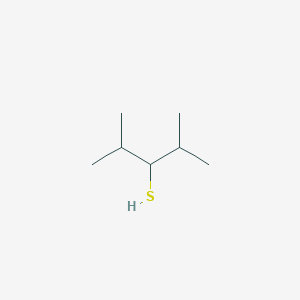
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)
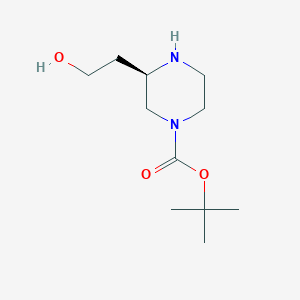
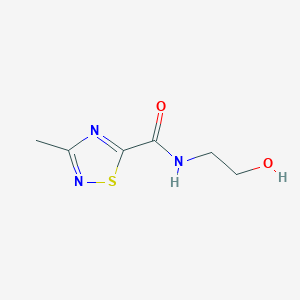
![2-[4-(Oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2457634.png)

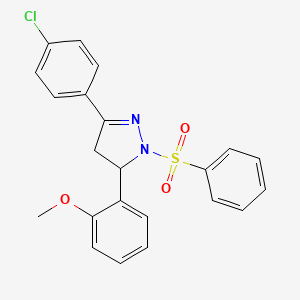
![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)